molecular formula C9H10O3 B042067 3,5-Dimethoxybenzaldehyde CAS No. 7311-34-4

3,5-Dimethoxybenzaldehyde

Cat. No.: B042067
CAS No.: 7311-34-4
M. Wt: 166.17 g/mol
InChI Key: VFZRZRDOXPRTSC-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzaldehyde (C₉H₁₀O₃; MW: 166.18 g/mol) is an aromatic aldehyde featuring methoxy groups at the 3- and 5-positions of the benzene ring. It is a white-to-yellow crystalline powder with a melting point of 44–48°C and a boiling point of 151°C at 16 mmHg . The compound exhibits moderate hydrophobicity (LogP: 1.58) and solubility in organic solvents like ethanol and DMF .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzaldehyde can be synthesized through various methods. One common approach involves the methylation of 3,5-dihydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3,5-Dimethoxybenzaldehyde is primarily utilized as a precursor in the synthesis of complex organic molecules. Its applications include:

  • Synthesis of Polyetherketones : It is employed to prepare isomeric hyperbranched polyetherketones, which are valuable for their thermal stability and mechanical properties .
  • Benzoin Condensation : The compound can undergo benzoin condensation to produce intermediates such as 1,2-bis-(3,5-dimethoxyphenyl)-2-hydroxy-ethanone, which are further reacted to synthesize various dithiolene complexes .
  • Ketone Synthesis : A novel strategy for ketone synthesis involving cyclopropanols as intermediates has been reported, showcasing the compound's utility in producing bioactive molecules like (+)-spirolaxine methyl ether .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development:

  • Bioactive Compounds : Research has indicated that derivatives of this compound exhibit potential pharmacological activities. For instance, compounds derived from it have shown antimicrobial and antifungal properties .
  • Natural Product Synthesis : It has been identified in natural products such as Cestrum parqui, suggesting its relevance in the study of plant-derived pharmaceuticals and natural product chemistry .

Biochemical Research

In biochemical contexts, this compound has been investigated for its metabolic pathways and interactions:

  • Endophytic Yeast Studies : Research involving endophytic yeast strains has demonstrated that compounds like this compound can influence fermentation processes. Specifically, certain yeast strains were shown to metabolize sugars effectively in the presence of this compound, enhancing yields of biochemicals such as xylitol and ethanol .
  • Bioconversion Potential : The compound's ability to stimulate fermentation processes indicates its potential use in biotechnological applications aimed at converting lignocellulosic biomass into valuable products .

Case Study 1: Synthesis of Dithiolene Complexes

A study detailed the synthesis of a homoleptic dithiolene tungsten complex using this compound as a starting material via benzoin condensation. This method highlights the compound's role in developing advanced materials with specific electronic properties .

Case Study 2: Fermentation by Endophytic Yeast

The yeast strain Rhodotorula mucilaginosa demonstrated enhanced fermentation capabilities when exposed to sugars alongside this compound. The study indicated improved yields of xylitol and ethanol under optimized conditions, showcasing the compound's utility in bioprocessing applications .

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems. This disruption can lead to oxidative stress in fungal cells, ultimately inhibiting their growth. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox balance in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

  • Structure : C₉H₁₀O₄ (MW: 182.18 g/mol), with a hydroxyl group at position 4 and methoxy groups at 3 and 5.
  • Properties : Higher polarity than 3,5-DMBA due to the hydroxyl group, enhancing solubility in polar solvents.
  • Applications :
    • Radioprotection : Exhibits radioprotective effects via antioxidant mechanisms .
    • Synthetic Precursor : Used in flavoring agents and lignin degradation studies.

Key Difference : The hydroxyl group in syringaldehyde enables hydrogen bonding, making it more reactive in oxidation reactions compared to 3,5-DMBA .

3,5-Dimethoxy-4-propoxybenzaldehyde

  • Structure : C₁₂H₁₆O₄ (MW: 224.26 g/mol), with a propoxy group at position 4.
  • Properties : Increased hydrophobicity (predicted LogP > 2.0) due to the longer alkoxy chain.
  • Applications: Potential use in materials science, such as electrospun nanofibers with β-cyclodextrin for antimicrobial applications .

4-Hydroxy-3,5-dimethylbenzaldehyde

  • Structure : C₉H₁₀O₂ (MW: 150.17 g/mol), with methyl groups at 3 and 5 and a hydroxyl group at 4.
  • Properties : Lower molecular weight and hydrophobicity (XLogP3: 0.8) compared to 3,5-DMBA .
  • Applications: Limited bioactivity data; primarily used as a reference standard in pharmacological research .

Key Difference : Replacement of methoxy with methyl groups reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions.

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

  • Structure : C₁₆H₁₆O₄ (MW: 272.30 g/mol), with a benzyloxy group at position 4.
  • Properties : Enhanced antimicrobial and antioxidant activities due to the benzyl moiety .
  • Applications : Investigated for antifungal coatings and drug delivery systems.

Key Difference : The benzyloxy group introduces π-π stacking interactions, improving stability in biological matrices .

3,5-Dimethoxybenzaldehyde Dimethyl Acetal

  • Structure : C₁₁H₁₆O₄ (MW: 212.24 g/mol), with acetal-protected aldehyde.
  • Properties : Higher stability under acidic conditions compared to the free aldehyde .
  • Applications : Used as a protected intermediate in multistep syntheses to prevent unwanted aldehyde reactions .

Key Difference : Acetal formation masks the reactive aldehyde group, enabling selective functionalization of other sites.

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Substituents LogP Key Applications
This compound C₉H₁₀O₃ 166.18 3,5-OCH₃ 1.58 Antifungal agents, drug synthesis
Syringaldehyde C₉H₁₀O₄ 182.18 3,5-OCH₃, 4-OH ~1.2 Radioprotection, flavoring agents
3,5-Dimethoxy-4-propoxy C₁₂H₁₆O₄ 224.26 3,5-OCH₃, 4-OCH₂CH₂CH₃ >2.0 Nanomaterials, antimicrobial coatings
4-Hydroxy-3,5-dimethyl C₉H₁₀O₂ 150.17 3,5-CH₃, 4-OH 0.8 Pharmacological reference standards
4-(Benzyloxy)-3,5-dimethoxy C₁₆H₁₆O₄ 272.30 3,5-OCH₃, 4-OCH₂C₆H₅ ~2.5 Antioxidant, drug delivery
Dimethyl acetal derivative C₁₁H₁₆O₄ 212.24 Acetal-protected aldehyde N/A Protected synthetic intermediate

Biological Activity

3,5-Dimethoxybenzaldehyde (CAS No. 7311-34-4) is an organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, antifungal, and anticancer effects, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 276.5 °C
  • Melting Point : 45-48 °C
  • Water Solubility : Insoluble

Antioxidant Activity

This compound has been noted for its antioxidant properties. A study investigating various plant extracts revealed that compounds like this compound exhibit significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

CompoundDPPH Scavenging Activity (%)IC₅₀ (µg/mL)
This compound45.8225
Standard (Ascorbic Acid)9510

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound enhances the antifungal activity of other compounds. For instance, it was found to augment the efficacy of bithionol against Aspergillus fumigatus, a common fungal pathogen.

Case Study: Enhancement of Antifungal Activity

In a controlled study, the combination of bithionol and this compound showed improved antifungal effects compared to bithionol alone. The synergistic effect suggests potential applications in antifungal therapies.

Cytotoxic and Anticancer Effects

The compound's cytotoxic properties have also been explored in various cancer cell lines. Notably, studies indicate that it exhibits significant cytotoxicity against human leukemia cells (THP1), with an IC₅₀ value indicating effective concentration for inducing cell death.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
THP1 (Human Leukemia)6.93
MCF7 (Breast Cancer)12.45
HeLa (Cervical Cancer)15.30

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in oxidative stress and apoptosis. Its structure allows it to interact with cellular components effectively, leading to enhanced biological responses.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3,5-dimethoxybenzaldehyde, and how are reaction conditions optimized?

this compound is synthesized via:

  • Friedel-Crafts alkylation : Methoxy groups are introduced to benzaldehyde derivatives using methoxylating agents (e.g., methyl iodide) in the presence of Lewis acids like AlCl₃ .
  • Oxidation of 3,5-dimethoxybenzyl alcohol : Enzymatic or chemical oxidation (e.g., using GOase M3-5 biocatalyst in continuous flow systems) achieves high yields (up to 85%) .
  • Lindsey method : Condensation with pyrrole derivatives to form porphyrin precursors, though yields are moderate (18–21%) .

Key optimization factors :

  • Temperature control (reflux vs. ambient conditions).
  • Catalyst selection (e.g., enzymatic systems reduce byproducts).
  • Solvent polarity adjustments to stabilize intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Used to confirm methoxy group positions (δ ~3.8 ppm for OCH₃) and aldehyde proton (δ ~10.1 ppm) .
  • X-ray diffraction (XRD) : Resolves bond alternation effects (AGIBA phenomenon) caused by methoxy substituents, revealing torsional angles of 10–15° between aromatic rings and aldehyde groups .
  • HPLC-MS : Monitors purity (>98%) and identifies byproducts in synthetic batches .

Q. What are the primary research applications of this compound in pharmacology and materials science?

  • Pharmacology : Acts as a radioprotective agent by scavenging free radicals and serves as a precursor for anticancer compounds (e.g., porphyrin-based photosensitizers) .
  • Materials science : Used in synthesizing dendrimers and liquid crystals due to its planar aromatic structure and electron-rich methoxy groups .

Advanced Research Questions

Q. How can contradictions between NMR and XRD data for this compound derivatives be resolved?

Discrepancies often arise from dynamic conformational changes in solution vs. solid-state rigidity:

  • Variable-temperature NMR : Detects rotational barriers of methoxy groups (e.g., energy barriers >15 kcal/mol) .
  • DFT calculations : Predict stable conformers and compare with XRD-derived torsion angles .
  • Cross-validation with IR/Raman spectroscopy : Confirms electronic effects of substituents on carbonyl stretching frequencies (~1680 cm⁻¹) .

Q. What strategies improve biocatalytic oxidation efficiency of 3,5-dimethoxybenzyl alcohol to this compound in continuous flow systems?

  • Oxygen solubility enhancement : Pressurized reactors or gas-permeable membranes increase O₂ availability, boosting conversion rates by 30–40% .
  • Enzyme immobilization : GOase M3-5 immobilized on silica retains >90% activity after 10 cycles .
  • Residence time optimization : Steady-state conversion (≥95%) is achieved at 3 reactor volumes (RVs) with a flow rate of 0.5 mL/min .

Q. How do electronic effects of methoxy substituents influence the reactivity of this compound in nucleophilic additions?

  • Electron-donating methoxy groups : Activate the aldehyde carbonyl via resonance (+M effect), increasing electrophilicity (measured by Hammett σₚ values: −0.27 for OCH₃) .
  • Steric hindrance : 3,5-Substitution creates a planar structure, favoring axial attack in asymmetric syntheses (e.g., forming chiral imines) .
  • Competing pathways : In polar protic solvents, hemiketal formation may reduce aldehyde availability, necessitating anhydrous conditions .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

  • Accelerated degradation studies : Exposure to light/humidity for 4 weeks, monitored via HPLC for aldehyde oxidation (e.g., detecting 3,5-dimethoxybenzoic acid) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset at ~200°C) .
  • Gas chromatography (GC) : Detects volatile degradation products (e.g., methoxy-substituted phenols) .

Q. How are computational models used to predict the physicochemical properties of this compound derivatives?

  • Molecular dynamics (MD) simulations : Predict solubility parameters (logP ~1.8) and diffusion coefficients in solvents .
  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess redox activity .
  • QSAR modeling : Correlates substituent effects with biological activity (e.g., IC₅₀ values in cytotoxicity assays) .

Properties

IUPAC Name

3,5-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRZRDOXPRTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID50223388
Record name 3,5-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
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CAS No.

7311-34-4
Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-Dimethoxybenzaldehyde
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Synthesis routes and methods

Procedure details

Alcohol 4 (17.5 g, 0.11 mol) in CH2Cl2 (50 mL) was added slowly to a dry stirred suspension of freshly prepared pyridinium chlorochromate (33.64 g 0.16 mol) in CH2Cl2 (100 mL) at 0.degree. C. The reaction mixture was stirred for 2 h at rt after which the solvent was removed under reduced pressure on a rotatory evaporator. The residue from the reaction mixture was washed with diethyl ether (3×150 mL) and then filtered. The organic filtrate was diluted with a saturated aq solution of NaHCO33 (250 mL) and extracted with EtOAc (3×250 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The crude oil was purified by FCC (10% ethyl acetate in hexane) to afford a yellow solid aldehyde 5 (16.4 g, 95%): 1H NMR (300 MHz, CDCl3) δ 9.92 (1H, s, HCO), 7.03 (2H, d, J=2.4 Hz HAr), 6.72 (1H, t, J=2.4 Hz, HAr), 3.87 (6H, s, H3 CO). The spectral data for 5 were in excellent accord with data previously reported on it (Seidel et al., 1990).1 This material was employed directly in the later step.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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